molecular formula C5H7NS B1345194 4,5-Dimethylthiazole CAS No. 3581-91-7

4,5-Dimethylthiazole

Cat. No.: B1345194
CAS No.: 3581-91-7
M. Wt: 113.18 g/mol
InChI Key: UWSONZCNXUSTKW-UHFFFAOYSA-N
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Description

4,5-Dimethylthiazole (CAS: 3581-91-7) is a 4,5-disubstituted thiazole derivative with methyl groups at positions 4 and 4. It is a volatile organic compound characterized by a fishy, green, or shrimp-like odor, making it relevant in flavor and fragrance industries (FEMA 3274) . Structurally, it consists of a five-membered aromatic heterocycle containing sulfur and nitrogen, with the formula C₅H₇NS and a molecular weight of 113.18 g/mol .

Properties

IUPAC Name

4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-5(2)7-3-6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSONZCNXUSTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189348
Record name 4,5-Dimethylthiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Clear colourless liquid; roasted, nutty, meaty, boiled poultry-like odour
Record name 4,5-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4,5-Dimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

157.00 to 159.00 °C. @ 760.00 mm Hg
Record name 4,5-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ether, Miscible at room temperature (in ethanol)
Record name 4,5-Dimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.067-1.072
Record name 4,5-Dimethylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

3581-91-7
Record name 4,5-Dimethylthiazole
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Record name 4,5-Dimethylthiazole
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Record name 4,5-Dimethylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189348
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Record name 4,5-dimethylthiazole
Source European Chemicals Agency (ECHA)
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Record name 4,5-DIMETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 4,5-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 84 °C
Record name 4,5-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dimethylthiazole can be synthesized through various methods. One common approach involves the reaction of acetamide with phosphorus pentasulfide, followed by condensation with chloroacetone . Another method includes the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .

Industrial Production Methods

Industrial production of this compound often involves the radical bromination of the compound using N-bromosuccinimide in the presence of 2,2′-azobisisobutyronitrile. This process yields mono-, tri-, and tetrabromo derivatives, which can be further processed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiazolidines.

    Substitution: It readily participates in substitution reactions, particularly halogenation.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dimethylthiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

2,4-Dimethylthiazole and 4-Methylthiazole
  • Structural Differences : 2,4-Dimethylthiazole and 4-methylthiazole differ in methyl substitution positions. These positional isomers exhibit distinct physicochemical properties due to electronic and steric effects.
  • Applications: In wines, 4-methylthiazole is detected in sparkling wines (0–0.4 mg/L), while 2,4-dimethylthiazole is found at 0–0.3 mg/L. The absence of 4-methylthiazole in fortified wines highlights environmental influences (e.g., yeast lees during aging) on formation pathways .
Benzothiazole Derivatives
  • Activity Comparison : Benzothiazole derivatives (e.g., compounds 2i and 2j) exhibit significantly higher inhibitory activity (IC₅₀ = 1.7–2.3 μM) against target enzymes compared to 4,5-dimethylthiazole (IC₅₀ = 22 μM). The fused benzene ring enhances binding affinity and metabolic stability .
  • Synthetic Utility : Both this compound and benzothiazole serve as substrates in copper-catalyzed C–S cross-coupling reactions, but benzothiazole derivatives are more reactive due to extended conjugation .
Oxazole Analogues (e.g., 2,4,5-Trimethyloxazole)
  • Formation Pathways : In Maillard reactions, 2,4,5-trimethyloxazole is favored in high-alcohol environments (e.g., fortified wines), while this compound forms under conditions promoting sulfur incorporation (e.g., sparkling wines) .
  • Odor Profile : Oxazoles generally exhibit milder odors compared to thiazoles, which are more pungent due to sulfur’s electron-withdrawing effects.
Enzyme Inhibition
  • JAK2 Inhibition: this compound was a precursor in BMS-911543, a JAK2 inhibitor with excellent kinome selectivity. Structural optimization replaced its metabolically labile thiazole core, highlighting its role as a scaffold .
  • mGlu5 Negative Allosteric Modulation : this compound (compound 17) acts as a full antagonist of mGlu5 but is 10-fold less potent than 5-methylthiazole derivatives. Steric hindrance from dimethyl groups may reduce binding efficiency .
Cytotoxicity and Metabolic Studies
  • Metabolic Stability : Bromination of this compound yields 4-(bromomethyl)-5-(dibromomethyl)thiazole, a key intermediate for dihydrothiazole synthesis .

Biological Activity

4,5-Dimethylthiazole (DMT) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMT, including its synthesis, mechanisms of action, and potential applications in various fields such as cancer treatment and microbial detection.

This compound is characterized by its thiazole ring structure, which contributes to its reactivity and biological properties. The synthesis of DMT typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have focused on developing novel derivatives of DMT to enhance its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study synthesized novel this compound-hydrazone derivatives and evaluated their efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results indicated that certain derivatives displayed potent anticancer activity with IC50 values in the low micromolar range, suggesting their potential as lead compounds for cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2b (Pyridin-2-yl)C612.5Induction of apoptosis
2f (1-naphthyl)A54915.3Inhibition of cell proliferation

Antimicrobial Activity

DMT has also been investigated for its antimicrobial properties. A study highlighted the use of a color indicator based on MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for detecting bacterial contamination. The sensitivity limit was established at 10310^3 CFU/mL, demonstrating the compound's utility in microbial detection systems .

Table 2: Antimicrobial Activity of MTT-Based Systems

Bacterial Density (CFU/mL)Color Change Observed
10210^2Faint purple
10310^3Visible purple
10410^4Intense purple

The mechanisms through which DMT exerts its biological effects are multifaceted:

  • Cell Viability Assays : The MTT assay is widely used to assess cell viability and cytotoxicity. It operates on the principle that viable cells reduce MTT to formazan crystals, which can be quantitatively measured .
  • Apoptosis Induction : Certain derivatives of DMT have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Kinases : DMT derivatives have been identified as potential inhibitors of specific kinases involved in tumor growth and progression, such as EGFR (epidermal growth factor receptor), which is often overexpressed in various cancers .

Case Studies

  • Cancer Treatment : A case study involving the administration of a DMT derivative to A549 cells revealed a significant reduction in cell viability compared to control groups. The study emphasized the importance of structure-activity relationships in optimizing anticancer efficacy .
  • Microbial Detection : Another study utilized DMT-based colorimetric assays to successfully detect bacterial contamination in food samples, demonstrating its practical applications in food safety .

Q & A

Q. What are the common synthetic routes for 4,5-dimethylthiazole, and how are reaction conditions optimized?

  • Methodological Answer : this compound can be synthesized via Pd-catalyzed direct arylation using bromobenzene derivatives and heteroaromatic precursors under conditions involving Pd(OAc)₂ and N-heterocyclic carbene (NHC) ligands. Yields range from 82–98%, depending on the catalyst and substitution pattern (C2 vs. C5 selectivity) . Thermal degradation of thiamine is another route, producing this compound as a flavoring agent byproduct; this method requires controlled heating and purification steps . Optimization focuses on solvent selection, catalyst loading, and temperature to minimize side reactions.

Q. How is this compound characterized in terms of structure and purity?

  • Methodological Answer : Structural validation employs NMR (¹H/¹³C) for confirming substituent positions and IR spectroscopy for functional group analysis. GC-MS is used for purity assessment and quantification in complex mixtures (e.g., plant extracts) . For rotational spectroscopy, hyperfine coupling analysis using modified codes like BELGI-C2v-2Tops-hyperfine resolves internal methyl rotations and ¹⁴N quadrupole interactions, critical for precise conformational studies .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • Cytotoxicity : MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) measure cell viability in cancer models (e.g., HepG2 cells), with IC₅₀ values calculated via dose-response curves .
  • Antioxidant Activity : Superoxide dismutase (SOD) and catalase levels are quantified in alloxan-induced oxidative stress models, paired with malondialdehyde (MDA) assays to assess lipid peroxidation .

Advanced Research Questions

Q. How can structural modifications of this compound improve pharmacokinetic properties?

  • Methodological Answer : ADMET-guided optimization targets metabolic liabilities. For example, replacing the C-4 heterocycle with isoxazole or triazole moieties reduces hepatic clearance, as demonstrated in the development of BMS-911543, a JAK2 inhibitor. X-ray crystallography and molecular docking identify steric clashes or metabolic hotspots, informing substitutions that enhance kinome selectivity and in vivo stability .

Q. How do researchers resolve contradictions in this compound’s reported biological roles?

  • Methodological Answer : Context-dependent roles require multi-omics integration. For instance, this compound is downregulated in cerebral ischemia-reperfusion models (linked to neuroprotection) but detected in bioactive plant extracts with antihyperglycemic effects . Discrepancies are addressed by analyzing concentration thresholds, tissue specificity, and interaction networks (e.g., KEGG pathway enrichment for differential metabolites) . Dose-response studies and knockout models further clarify mechanistic contributions.

Q. What catalytic mechanisms govern regioselectivity in Pd-mediated arylation of this compound?

  • Methodological Answer : Regioselectivity (C2 vs. C5 arylation) is influenced by steric effects and electronic density. Precatalyst design (e.g., Pd(OAc)₂ with bulky NHC ligands) directs coupling to less hindered positions. Computational studies (DFT) map transition states, revealing that electron-withdrawing substituents on the thiazole ring favor C5 activation. Experimental validation uses Hammett plots and kinetic isotope effects .

Q. How is this compound integrated into metabolomic studies of disease models?

  • Methodological Answer : In rodent models of cerebral ischemia, LC-MS/MS identifies this compound as a differential metabolite linked to p-cresol sulfate and dihydromaleimide pathways. Multi-omics correlation with gut microbiota data (16S rRNA sequencing) reveals its role in modulating microbial-derived neuroactive compounds. MetaboAnalyst 5.0 facilitates pathway enrichment and network analysis .

Q. What advanced spectroscopic techniques are used to study this compound’s rotational dynamics?

  • Methodological Answer : Rotational spectroscopy with the BELGI-C2v-2Tops-hyperfine code analyzes two equivalent methyl internal rotations and ¹⁴N nuclear quadrupole coupling. Comparisons with 2,5-dimethylthiazole (C₂ symmetry) highlight symmetry-driven differences in hyperfine splitting patterns. Data are cross-validated with microwave and FTIR spectra to resolve conformational equilibria .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethylthiazole
Reactant of Route 2
4,5-Dimethylthiazole

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